Vintafolide

Ovarian Cancer Platinum-Resistant Folate Receptor

Vintafolide is the benchmark first-in-class small molecule drug conjugate targeting folate receptor-overexpressing cancers. Clinically validated in PRECEDENT (with PLD) and TARGET (with docetaxel) trials, it delivers superior PFS in FR-selected patients. Paired with etarfolatide imaging, it enables true precision oncology research. Essential for preclinical comparison with next-gen SMDCs. Order now.

Molecular Formula C86H109N21O26S2
Molecular Weight 1917.0 g/mol
CAS No. 742092-03-1
Cat. No. B1663039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVintafolide
CAS742092-03-1
Synonyms(2R,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,19S)-5,8,14-tris(carboxymethyl)-2-(((2-((E)-((Z)-(((3aR,3a1S,4R,5S,5aR,10bR)-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl
Molecular FormulaC86H109N21O26S2
Molecular Weight1917.0 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O
InChIInChI=1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1
InChIKeyKUZYSQSABONDME-QRLOMCMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vintafolide (EC145) Overview: A First-in-Class Folate Receptor-Targeted Drug Conjugate for Oncology


Vintafolide (EC145, MK-8109) is a first-in-class small molecule drug conjugate (SMDC) designed to target the folate receptor (FR), which is overexpressed in a variety of epithelial cancers including ovarian and non-small cell lung cancer (NSCLC) [1]. The compound consists of a folic acid targeting ligand linked to the cytotoxic vinca alkaloid desacetylvinblastine hydrazide (DAVLBH), allowing for selective intracellular delivery and mitotic inhibition [2]. Vintafolide is used in conjunction with a companion diagnostic imaging agent, 99mTc-etarfolatide (EC20), to non-invasively identify patients with FR-positive tumors who are most likely to respond to treatment [3].

Why Vintafolide is Not Interchangeable with Other Folate Receptor-Targeted or Cytotoxic Agents


While other agents may target the folate receptor (FR) or disrupt microtubules, vintafolide represents a unique, clinically-validated combination of a small molecule FR-targeting ligand and a vinca alkaloid payload, co-developed with a companion diagnostic to ensure patient selection. Generic substitution is not possible due to its precise molecular structure and distinct clinical profile. The clinical benefit is not merely a function of the FR target; the specific vinca payload and its proven superiority in randomized trials over standard-of-care chemotherapy (e.g., PLD) in an FR-selected population distinguish vintafolide from other FR-targeted approaches like antibody-drug conjugates (ADCs) or naked antibodies, which have either shown different efficacy or failed to meet their primary endpoints in similar settings [1][2].

Vintafolide vs. Comparators: A Quantitative Evidence Guide for Scientific Procurement


Superior Progression-Free Survival (PFS) in Combination with PLD vs. PLD Alone in FR-Positive Platinum-Resistant Ovarian Cancer

In a randomized Phase II trial (PRECEDENT) of 149 patients with platinum-resistant ovarian cancer, the combination of vintafolide plus pegylated liposomal doxorubicin (PLD) significantly improved median progression-free survival (PFS) compared to PLD alone. The hazard ratio for progression was 0.63 (95% CI, 0.41 to 0.96; P = 0.031) [1]. The clinical benefit was even more pronounced in the subset of patients whose tumors exhibited 100% FR positivity by etarfolatide imaging, with a median PFS of 5.5 months for the combination versus 1.5 months for PLD alone (HR, 0.38; 95% CI, 0.17 to 0.85; P = 0.013) [1].

Ovarian Cancer Platinum-Resistant Folate Receptor

Vintafolide Potency: High Affinity Binding and Potent In Vitro Activity in FR+ Cells

Vintafolide demonstrates high affinity for the folate receptor and potent anti-proliferative activity in vitro. It inhibited cell proliferation in FR+ human KB cells with an IC50 of 10 nM [1]. While a direct, same-study comparison to a specific comparator is lacking in the provided data, this potency is a critical component of its targeted mechanism. For context, its next-generation analog, EC1456, has demonstrated an approximate 1000-fold level of specificity for FR-positive cells [2], and its tubulysin payload is known to be significantly more potent than vintafolide's vinca alkaloid payload [3].

Folate Receptor IC50 Cytotoxicity

Improved Efficacy in Non-Small Cell Lung Cancer (NSCLC): Vintafolide + Docetaxel vs. Docetaxel Alone

In a Phase II randomized trial (TARGET) of 199 patients with second-line NSCLC whose tumors were 100% FR-positive, the combination of vintafolide plus docetaxel (DTX) demonstrated improved clinical outcomes compared to DTX alone. The median progression-free survival (PFS) was 4.2 months for the combination versus 3.3 months for DTX alone (HR = 0.75; one-sided p = 0.0696) [1]. The overall response rate (ORR) was higher with the combination (22%) compared to DTX alone (13%) [1]. For the predefined adenocarcinoma subgroup, the overall survival (OS) hazard ratio was 0.51 (one-sided p = 0.0147) in favor of vintafolide + DTX over DTX alone [1].

Non-Small Cell Lung Cancer NSCLC Folate Receptor

Vintafolide Demonstrates Curative Potential and Overcomes Drug Resistance in Preclinical Models

In a preclinical xenograft model (KB-145-55 tumors, which are resistant to certain chemotherapies), vintafolide demonstrated reduced antitumor activity compared to the parental KB tumors, highlighting the challenge of drug resistance [1]. However, its next-generation analog, EC1456, which utilizes a different cytotoxic payload (tubulysin B), yielded curative activity in the same model, likely because tubulysin is a poor substrate for the P-glycoprotein (P-gp) efflux pump [1]. Furthermore, EC1456 generated partial to curative responses in FR-positive human tumor xenograft models that were resistant to vintafolide, cisplatin, and paclitaxel [2]. This demonstrates that while vintafolide is a first-generation SMDC with proven clinical benefit, its activity can be limited by resistance mechanisms that are overcome by next-generation agents.

Drug Resistance Xenograft Models Curative Activity

Validated Application Scenarios for Vintafolide in Oncology Research and Clinical Development


Combination Therapy for Platinum-Resistant Ovarian Cancer

Vintafolide is a proven partner drug for pegylated liposomal doxorubicin (PLD) in patients with platinum-resistant ovarian cancer. The Phase II PRECEDENT trial provides robust evidence that the combination significantly extends progression-free survival compared to PLD alone, particularly in patients identified as 100% FR-positive by etarfolatide imaging [1]. This represents a clear advancement over standard monotherapy in this challenging indication.

Second-Line Treatment for FR-Positive Non-Small Cell Lung Cancer (NSCLC)

The Phase II TARGET trial established vintafolide as an effective combination partner with docetaxel for second-line NSCLC patients whose tumors universally express the folate receptor [2]. The combination showed improvements in PFS and ORR, with a pronounced survival benefit in the adenocarcinoma subgroup, making it a rational choice for clinical trials or research focusing on this patient population.

Companion Diagnostic-Enabled Precision Oncology Research

Vintafolide is uniquely paired with the companion diagnostic 99mTc-etarfolatide (EC20). This imaging agent allows for the non-invasive, whole-body assessment of folate receptor expression in tumors [3]. Research has shown that patient response to vintafolide therapy is strongly correlated with the degree of FR positivity detected by etarfolatide, enabling a highly targeted, precision medicine approach [4].

Preclinical Modeling of Folate Receptor-Targeted Drug Conjugates and Resistance

Vintafolide serves as a benchmark first-generation small molecule drug conjugate (SMDC) in preclinical oncology research. Its well-characterized activity and resistance profile (e.g., reduced efficacy in P-gp expressing models) make it an essential comparator for evaluating the efficacy of next-generation folate receptor-targeted agents, such as EC1456 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vintafolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.